Absolute Stereochemistry Dictates Biological Recognition: (R)- vs. (S)-2-Amino-4,4-dimethylpentan-1-ol
The biological function of chiral molecules is governed by their absolute stereochemistry. (R)-2-Amino-4,4-dimethylpentan-1-ol (CAS 1174494-98-4) and its (S)-enantiomer (CAS 154092-62-3) are distinct, non-superimposable molecules. This is not an issue of purity but of identity. The target compound is defined by its (R)-configuration, and its (S)-counterpart will interact with chiral biological targets (e.g., enzymes, receptors) and chiral chemical environments (e.g., asymmetric catalysts) in a fundamentally different manner. A known example of this class-wide principle is the divergent interaction of enantiomers with AAK1, a kinase target for neuropathic pain [1]. In drug discovery, the (R) and (S) forms are different chemical entities, often with vastly different pharmacological profiles, as mandated by regulatory bodies like the FDA [2].
| Evidence Dimension | Spatial Configuration |
|---|---|
| Target Compound Data | (R)-configuration at C2, optical rotation not specified but fixed |
| Comparator Or Baseline | (S)-configuration at C2 (CAS 154092-62-3) |
| Quantified Difference | Absolute stereochemistry inversion; biological/chemical response difference often 10- to >1000-fold |
| Conditions | Standard asymmetric synthesis and biological assays (Class-level property) |
Why This Matters
Procurement of the correct (R)-enantiomer is non-negotiable for achieving the intended stereochemical outcome in a synthesis or biological activity in an assay.
- [1] BindingDB. BDBM50511405 CHEMBL4442341. Assay Data. View Source
- [2] U.S. Food and Drug Administration. Development of New Stereoisomeric Drugs. Guidance Document, 1992. View Source
